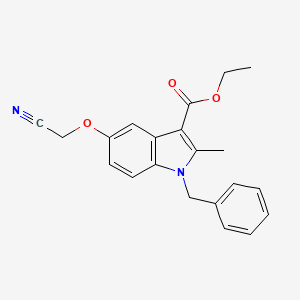![molecular formula C30H26N6OS B13378201 4-(Dimethylamino)-2-hydroxybenzaldehyde [3-phenyl-4,5-bis(phenylimino)-1,3-thiazolidin-2-ylidene]hydrazone](/img/structure/B13378201.png)
4-(Dimethylamino)-2-hydroxybenzaldehyde [3-phenyl-4,5-bis(phenylimino)-1,3-thiazolidin-2-ylidene]hydrazone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Dimethylamino)-2-hydroxybenzaldehyde [3-phenyl-4,5-bis(phenylimino)-1,3-thiazolidin-2-ylidene]hydrazone is a complex organic compound with significant interest in various scientific fields. This compound is known for its unique structural properties, which make it a valuable subject for research in chemistry, biology, and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Dimethylamino)-2-hydroxybenzaldehyde [3-phenyl-4,5-bis(phenylimino)-1,3-thiazolidin-2-ylidene]hydrazone typically involves multiple steps. One common method includes the reaction of 4-(dimethylamino)-2-hydroxybenzaldehyde with 3-phenyl-4,5-bis(phenylimino)-1,3-thiazolidine-2-thione in the presence of a suitable catalyst. The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize the reaction conditions, reduce production costs, and ensure consistent quality of the final product. The use of advanced purification techniques, such as chromatography and crystallization, is also common in industrial settings to achieve the required purity levels .
Analyse Chemischer Reaktionen
Types of Reactions
4-(Dimethylamino)-2-hydroxybenzaldehyde [3-phenyl-4,5-bis(phenylimino)-1,3-thiazolidin-2-ylidene]hydrazone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically conducted in acidic or basic media.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous solvents.
Substitution: Various halogenating agents, nucleophiles; conditions depend on the desired substitution.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted compounds with different functional groups, which can be further utilized in various applications .
Wissenschaftliche Forschungsanwendungen
4-(Dimethylamino)-2-hydroxybenzaldehyde [3-phenyl-4,5-bis(phenylimino)-1,3-thiazolidin-2-ylidene]hydrazone has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 4-(Dimethylamino)-2-hydroxybenzaldehyde [3-phenyl-4,5-bis(phenylimino)-1,3-thiazolidin-2-ylidene]hydrazone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(Dimethylamino)benzaldehyde: Shares structural similarities but lacks the thiazolidin-2-ylidene and hydrazone moieties.
3-Phenyl-4,5-bis(phenylimino)-1,3-thiazolidine-2-thione: Contains the thiazolidine core but differs in the functional groups attached.
Uniqueness
4-(Dimethylamino)-2-hydroxybenzaldehyde [3-phenyl-4,5-bis(phenylimino)-1,3-thiazolidin-2-ylidene]hydrazone is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Eigenschaften
Molekularformel |
C30H26N6OS |
|---|---|
Molekulargewicht |
518.6 g/mol |
IUPAC-Name |
5-(dimethylamino)-2-[(E)-[(Z)-[3-phenyl-4,5-bis(phenylimino)-1,3-thiazolidin-2-ylidene]hydrazinylidene]methyl]phenol |
InChI |
InChI=1S/C30H26N6OS/c1-35(2)26-19-18-22(27(37)20-26)21-31-34-30-36(25-16-10-5-11-17-25)28(32-23-12-6-3-7-13-23)29(38-30)33-24-14-8-4-9-15-24/h3-21,37H,1-2H3/b31-21+,32-28?,33-29?,34-30- |
InChI-Schlüssel |
AUUYACATBKNECZ-BXHZGTFTSA-N |
Isomerische SMILES |
CN(C)C1=CC(=C(C=C1)/C=N/N=C\2/N(C(=NC3=CC=CC=C3)C(=NC4=CC=CC=C4)S2)C5=CC=CC=C5)O |
Kanonische SMILES |
CN(C)C1=CC(=C(C=C1)C=NN=C2N(C(=NC3=CC=CC=C3)C(=NC4=CC=CC=C4)S2)C5=CC=CC=C5)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(5Z)-2-anilino-5-[(3-methoxy-2-propan-2-yloxyphenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B13378121.png)
![(5Z)-5-[[1-(4-bromophenyl)pyrrol-2-yl]methylidene]-2-(4-fluoroanilino)-1,3-thiazol-4-one](/img/structure/B13378129.png)
![2-[(6-amino-4-oxo-5-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N-cycloheptylacetamide](/img/structure/B13378133.png)
![ethyl (5Z)-5-[[4-(diethylamino)-2-ethoxyphenyl]methylidene]-2-(4-methylanilino)-4-oxothiophene-3-carboxylate](/img/structure/B13378138.png)
![(5Z)-2-(5-chloro-2-methylanilino)-5-[(5-piperidin-1-ylfuran-2-yl)methylidene]-1,3-thiazol-4-one](/img/structure/B13378140.png)
![3-{Methyl[(4-methylphenyl)sulfonyl]sulfinimidoyl}benzoic acid](/img/structure/B13378147.png)
![(5Z)-2-(4-bromoanilino)-5-[[5-(diethylamino)furan-2-yl]methylidene]-1,3-thiazol-4-one](/img/structure/B13378155.png)
![2-Hydroxybenzaldehyde [3-(4-fluorophenyl)-4,5-bis(propylimino)-1,3-thiazolidin-2-ylidene]hydrazone](/img/structure/B13378167.png)
![2-Amino-3-(4-methylbenzoyl)-1-[2-(trifluoromethyl)phenyl]-4-(3,4,5-trimethoxyphenyl)-4,6,7,8-tetrahydroquinolin-5-one](/img/structure/B13378168.png)

![(5Z)-2-(4-fluoroanilino)-5-[(3-methoxyphenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B13378184.png)
![(5Z)-5-[(3-bromo-4-ethoxy-5-methoxyphenyl)methylidene]-2-(3-chloro-2-methylanilino)-1,3-thiazol-4-one](/img/structure/B13378194.png)
![(5Z)-5-[(3-bromo-5-methoxy-4-prop-2-ynoxyphenyl)methylidene]-2-(3-chloro-2-methylanilino)-1,3-thiazol-4-one](/img/structure/B13378196.png)

